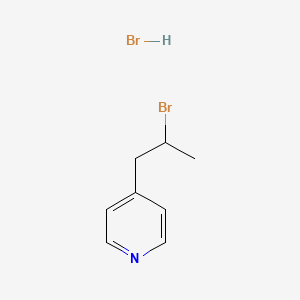

4-(2-Bromopropyl)pyridine hydrobromide

Description

4-(2-Bromopropyl)pyridine hydrobromide is a brominated pyridine derivative characterized by a propyl chain substituted with a bromine atom at the second carbon, coupled with a hydrobromide counterion. Its molecular formula is C₈H₁₁Br₂N, with a molecular weight of 313.00 g/mol (based on structural analogs in ). The compound is utilized in organic synthesis, particularly in nucleophilic substitution reactions, due to the reactivity of the bromopropyl group. Applications include the preparation of pharmaceuticals, agrochemicals, and supramolecular complexes .

Key physicochemical properties (inferred from analogous compounds):

Properties

IUPAC Name |

4-(2-bromopropyl)pyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.BrH/c1-7(9)6-8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBPTMIAIQUFKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=NC=C1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of substituted pyridine hydrobromides typically involves:

- Starting from a pyridine derivative bearing a suitable functional group (e.g., acetyl, hydroxymethyl, or alkyl side chains).

- Introduction of the bromine atom via bromination reagents such as N-bromosuccinimide (NBS), phosphorus tribromide (PBr3), or hydrobromic acid (HBr).

- Formation of the hydrobromide salt through reaction with hydrobromic acid or by crystallization from hydrobromide-containing solvents.

Preparation via Bromination of 4-Acetylpyridine (Analogous Method)

A well-documented method for preparing 4-(bromoacetyl)pyridine hydrobromide involves the bromination of 4-acetylpyridine using N-bromosuccinimide (NBS) in an ester solvent such as ethyl acetate. This method avoids the direct use of elemental bromine and hydrobromic acid, reducing environmental impact and improving operational simplicity. The process includes:

- Dissolving 4-acetylpyridine in ethyl acetate.

- Adding NBS portionwise at 20–30 °C.

- Heating the mixture to 50–75 °C for 10 hours to complete bromination.

- Cooling to 0–20 °C to induce crystallization of the hydrobromide salt.

- Filtration, washing with deionized water, and drying to obtain the product.

Key Data from Representative Runs:

| Parameter | Embodiment 1 | Embodiment 2 |

|---|---|---|

| 4-Acetylpyridine (g) | 121.1 | 121.1 |

| NBS (g) | 186.9 | 195.8 |

| Ethyl acetate (g) | 600 | 720 |

| Reaction temperature (°C) | 60–75 | 50–60 |

| Reaction time (h) | 10 | 10 |

| Washing water (g) | 550 | 600 |

| Product yield (%) | 96.5 | 97.0 |

| Melting point (°C) | 194–195 | 194–195 |

This method yields high-purity 4-(bromoacetyl)pyridine hydrobromide with excellent reproducibility and environmental benefits.

Preparation of 4-(3-Bromopropyl)pyridine Hydrobromide as a Related Example

The synthesis of 4-(3-bromopropyl)pyridine hydrobromide typically proceeds via the bromination of 4-pyridylmethanol using hydrobromic acid and phosphorus tribromide (PBr3). The process involves:

- Reacting 4-pyridylmethanol with hydrobromic acid under reflux.

- Removal of water under vacuum to obtain an intermediate pyridinium bromide salt.

- Treatment of this salt with PBr3 in chloroform at reflux for several hours.

- Cooling and filtration to isolate the hydrobromide salt.

This method achieves high yields (~93%) and purity, with characterization confirming the structure by NMR spectroscopy.

Summary Table of Preparation Methods for Pyridine Hydrobromide Derivatives

Research Findings and Notes

- The use of NBS as a brominating agent is advantageous due to its mildness and avoidance of elemental bromine, reducing environmental hazards.

- Recrystallization temperatures between 0–20 °C are critical for obtaining high-purity hydrobromide salts.

- Recycling of mother liquors containing ethyl acetate is feasible, enhancing sustainability and cost-effectiveness in industrial production.

- The bromination of pyridyl alcohols with PBr3 and HBr is a classical and reliable method to produce bromopropyl pyridinium salts with high yield and purity.

- Careful control of reaction temperature and stoichiometry is essential to prevent overbromination or side reactions, especially for secondary bromides like 2-bromopropyl derivatives.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromopropyl)pyridine hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: Reduction of the bromopropyl group can yield different reduced forms of the compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

4-(2-Bromopropyl)pyridine hydrobromide can be synthesized through various methods, often involving bromination of pyridine derivatives. The compound typically appears as a white to off-white crystalline solid. Its molecular formula is C₇H₈Br₂N, and it has a molar mass of approximately 232.96 g/mol.

Recent studies have highlighted the antimicrobial and antiviral properties of pyridine derivatives, including this compound. Research indicates that compounds with pyridine structures exhibit significant activity against various bacterial strains and fungi.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of pyridine derivatives against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound demonstrated effective inhibitory properties against these strains .

Table 2: Antimicrobial Activity

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Applications in Pharmaceuticals

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing antimicrobial agents and other therapeutic compounds.

Case Study: Ceftaroline Fosamil

Ceftaroline fosamil, a cephalosporin antibiotic approved for treating bacterial infections, utilizes intermediates derived from pyridine compounds. The synthesis of such intermediates often involves the bromination of pyridine derivatives, including this compound, highlighting its relevance in pharmaceutical development .

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in the agrochemical industry as a potential pesticide or herbicide component. Its ability to interact with biological systems makes it a candidate for developing novel agrochemicals.

Research Insights

Research has shown that pyridine derivatives can enhance the efficacy of certain agricultural chemicals by improving their solubility and stability in formulations . This property could be leveraged to develop more effective pest control solutions.

Mechanism of Action

The mechanism of action of 4-(2-Bromopropyl)pyridine hydrobromide involves its interaction with molecular targets and pathways in biological systems. The bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that can interact with specific enzymes or receptors. These interactions can modulate biological pathways and exert specific effects, making the compound useful in biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Bromine Position on the Alkyl Chain

4-(3-Bromopropyl)pyridine Hydrobromide (CAS 64262-18-6):

- Structural Difference : Bromine at the third carbon of the propyl chain.

- Impact : Altered steric and electronic effects may influence reaction kinetics. For example, the 3-bromo isomer may exhibit slower nucleophilic substitution due to reduced accessibility of the bromine atom compared to the 2-bromo isomer .

- Applications : Used in similar synthetic pathways but may require modified reaction conditions (e.g., longer reaction times) .

4-(Bromomethyl)pyridine Hydrobromide (CAS 73870-24-3):

- Structural Difference : Shorter alkyl chain (bromomethyl vs. bromopropyl).

- Impact : Higher electrophilicity due to the proximity of the bromine to the pyridine ring, enhancing reactivity in coupling reactions.

- Applications : Key intermediate in benzoxazole synthesis and antiparasitic drug development .

Substituted Pyridine Derivatives with Additional Functional Groups

4-(Bromomethyl)-2-(trifluoromethyl)pyridine Hydrobromide (CAS 1374651-56-5):

3-(Bromoacetyl)pyridine Hydrobromide (CAS 7694-68-7):

Halogenated Pyridines with Mixed Halogens

2-Chloro-4-bromopyridine (CAS 7694-68-7):

5-Bromo-2-chloropyrimidin-4-amine :

Comparative Data Table

Research Findings and Trends

- Reactivity Trends : Bromopropyl derivatives (e.g., 4-(2-Bromopropyl)pyridine HBr) are less reactive in SN2 reactions compared to bromomethyl analogs due to increased steric hindrance .

- Biological Activity : Brominated pyridines with trifluoromethyl groups exhibit enhanced bioavailability and target specificity in antiparasitic studies .

- Safety Profiles : Brominated pyridines generally require stringent handling (e.g., eye/skin protection) due to acute toxicity risks, as seen in safety data sheets .

Biological Activity

4-(2-Bromopropyl)pyridine hydrobromide is a brominated pyridine derivative that has garnered interest for its potential biological activities, particularly in pharmacology. This compound is characterized by its unique structure, which allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

- Molecular Formula : C₈H₈Br₂N

- Molecular Weight : 251.07 g/mol

- CAS Number : 856590-38-0

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. The bromine atom enhances the lipophilicity of the compound, facilitating its penetration into cell membranes. This property is crucial for its potential role as a pharmacological agent.

Antimicrobial Activity

Recent studies have shown that pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | E. coli | 64 µg/mL |

Antiviral Activity

In addition to its antibacterial properties, there is emerging evidence suggesting that pyridine derivatives may also possess antiviral activity. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or receptors .

Study on Antimicrobial Efficacy

A study conducted by Marek et al. evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound exhibited notable inhibitory effects against a range of bacteria and fungi, supporting its potential use in treating infections .

Pharmacological Profile

In a pharmacological assessment, researchers investigated the effects of this compound on pain models in mice. The compound was found to modulate pain responses significantly, suggesting its potential as an analgesic agent .

Toxicity and Safety Profile

Toxicity studies are essential for evaluating the safety of new compounds. Preliminary assessments indicate that this compound has a low toxicity profile in animal models, with no significant adverse effects observed at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-Bromopropyl)pyridine hydrobromide, and what critical parameters influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, brominated pyridine derivatives (e.g., 4-(Bromomethyl)pyridine hydrobromide) are synthesized under basic conditions (e.g., NaOH in dichloromethane) to facilitate alkylation . Key parameters include reaction temperature (ambient to reflux), stoichiometric ratios of reactants, and purification via recrystallization (melting point: 189–192°C) or column chromatography. Contaminants like unreacted starting materials or byproducts (e.g., di-substituted derivatives) must be monitored using TLC or HPLC .

Q. How should researchers characterize the structural purity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze /-NMR to confirm the pyridine ring protons (δ 7.5–8.5 ppm) and bromopropyl chain integration (δ 1.5–3.5 ppm).

- IR : Identify C-Br stretches (~500–600 cm) and pyridine ring vibrations (~1600 cm).

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and hydrogen bonding with the hydrobromic acid counterion .

- Elemental Analysis : Verify %C, %H, %N, and %Br to ensure stoichiometric consistency .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators for aerosolized particles .

- Ventilation : Work under a fume hood to prevent inhalation exposure (H313 hazard) .

- First Aid : For skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in a cool, dry place away from oxidizers and bases to avoid decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the compound’s antileishmanial activity across different in vitro models?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., parasite strain, incubation time, or solvent/DMSO concentration). Standardize protocols by:

- Using reference drugs (e.g., amphotericin B) as positive controls.

- Validating cell viability via MTT assays to rule out cytotoxicity confounding results.

- Replicating experiments across multiple labs to assess reproducibility .

Q. What experimental designs optimize the compound’s application in biocompatible nanocarriers for drug delivery?

- Methodological Answer :

- Functionalization : Modify the bromopropyl group with PEG or targeting ligands via thiol- or amine-based nucleophilic substitution under mild conditions (pH 7–8, room temperature) .

- Loading Efficiency : Use dynamic light scattering (DLS) and UV-Vis spectroscopy to quantify drug encapsulation.

- In Vitro Release : Conduct dialysis-based release studies in PBS (pH 5.5 and 7.4) to simulate lysosomal and physiological conditions .

Q. What strategies mitigate competing side reactions during nucleophilic substitution of the bromopropyl group?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity while minimizing elimination pathways.

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates in biphasic systems.

- Temperature Control : Maintain reactions at 0–25°C to suppress β-hydride elimination, a common side reaction in alkyl bromides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.